(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group and a phenylmethanone moiety linked to a tetrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The tetrazole ring can be synthesized separately and then coupled with the piperidine derivative using a condensation reaction. The final step involves the formation of the phenylmethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- 3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate
Uniqueness
(4-benzylpiperidin-1-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is unique due to its combination of a piperidine ring, a benzyl group, and a tetrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not commonly found in other similar compounds.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H23N5O/c1-16-22-23-24-26(16)20-10-6-5-9-19(20)21(27)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
HFZQJAFLDANOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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